molecular formula C11H13ClFN B11745105 1-(2-Chloro-4-fluorophenyl)cyclopentanamine

1-(2-Chloro-4-fluorophenyl)cyclopentanamine

Cat. No.: B11745105
M. Wt: 213.68 g/mol
InChI Key: ZFMZLIUOXOSUOA-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)cyclopentanamine (CAS: 1344021-26-6) is a cyclopentane-based amine derivative substituted with a 2-chloro-4-fluorophenyl group. Its hydrochloride salt form (CAS: 1803599-93-0) has a molecular formula of C₁₂H₁₆Cl₂FN and a monoisotopic mass of 263.064 Da . The compound is commercially available at a premium price (~$695/g), reflecting its specialized applications and synthesis complexity .

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H13ClFN/c12-10-7-8(13)3-4-9(10)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2

InChI Key

ZFMZLIUOXOSUOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclopentanamine typically involves the reaction of cyclopentanone with 2-chloro-4-fluoroaniline under specific conditions. The process may include steps such as:

    Formation of an intermediate Schiff base: Cyclopentanone reacts with 2-chloro-4-fluoroaniline in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)cyclopentanamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Imines or nitroso compounds.

    Reduction Products: Secondary amines.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cycloalkane Derivatives

1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid (CAS: 214263-02-2)
  • Molecular Formula : C₁₃H₁₄ClFO₂
  • Molecular Weight : 256.69 Da
  • Key Differences : Replaces the cyclopentane ring with a cyclohexane and substitutes the amine with a carboxylic acid .
  • Implications : The carboxylic acid group enhances polarity, improving aqueous solubility compared to the amine derivative. However, this may reduce blood-brain barrier penetration, limiting central nervous system targeting .
1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile (CAS: 214262-94-9)
  • Molecular Formula : C₁₂H₁₁ClFN
  • Molecular Weight : 223.67 Da
  • Key Differences : Fluoro substituent at the 6-position instead of 4-position, and a nitrile group replaces the amine.

Functional Group Variations

1-(2-Chloro-4-fluorophenyl)-5-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7o)
  • Molecular Formula: C₁₆H₁₀ClFNO₃
  • Biological Activity: Exhibits 46-fold higher potency (IC₅₀ = 0.09 mM) compared to AKF-PD (IC₅₀ = 4.2 mM) due to the quinoline scaffold and carboxylic acid moiety, which enhance target binding .
  • Key Differences: Incorporates a quinoline ring and keto-carboxylic acid system, diverging from the cyclopentane-amine core.
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl (CAS: 1381929-08-3)
  • Molecular Formula : C₈H₁₂Cl₃FN₂
  • Key Differences : Linear ethane diamine backbone instead of cyclopentane. The diamine structure increases basicity and solubility, making it suitable for salt formation .

Aromatic Substitution Patterns

1-(2-Chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one (CAS: 898794-38-2)
  • Molecular Formula : C₁₆H₁₅ClFO
  • Key Differences : Ketone functional group and additional 2,4-dimethylphenyl substituent. The ketone may confer metabolic susceptibility but improves electrophilic reactivity .

Biological Activity

1-(2-Chloro-4-fluorophenyl)cyclopentanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanamine moiety substituted with a 2-chloro-4-fluorophenyl group. This unique structure is believed to influence its biological properties significantly.

The biological activity of 1-(2-Chloro-4-fluorophenyl)cyclopentanamine may involve interactions with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may modulate signaling pathways associated with cancer cell growth and survival.

Target Interactions

  • Receptor Binding : The compound has been shown to bind to specific receptors that regulate cell proliferation.
  • Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic pathways relevant to cancer biology.

Biological Activity Evaluation

Recent studies have evaluated the biological activity of 1-(2-Chloro-4-fluorophenyl)cyclopentanamine in various contexts:

Anticancer Activity

In vitro studies demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics.

Cell LineIC50 (µM)Reference
BT-474 (Breast)2.10
MCF-7 (Breast)3.00
A549 (Lung)5.00

Structural Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring can enhance the potency of the compound. Substituents such as fluorine and chlorine are critical for maintaining activity against cancer cells.

Case Studies

  • Dual Autophagy and REV-ERB Inhibition : A study identified a related compound that inhibits both autophagy and REV-ERB pathways, demonstrating the potential for multitarget therapeutic strategies involving cyclopentyl derivatives .
  • Metabolic Stability : Research into metabolic stability revealed that analogues of 1-(2-Chloro-4-fluorophenyl)cyclopentanamine showed varying degrees of stability in liver microsomes, impacting their potential for in vivo applications .

Adverse Effects and Toxicity

While promising, the long-term use of compounds similar to 1-(2-Chloro-4-fluorophenyl)cyclopentanamine may lead to adverse effects such as cardiotoxicity and other organ-specific toxicities, which necessitate careful evaluation during drug development.

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